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Compound of Interest

5-(trifluoromethyl)-1H-pyrrolo[2, 3-
Compound Name:
bjpyridine

Cat. No.: B1387342

An In-Depth Technical Guide to the Physicochemical Properties of 5-(Trifluoromethyl)-1H-
pyrrolo[2,3-b]pyridine

Introduction

5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, also known by its synonym 5-
(trifluoromethyl)-7-azaindole, is a fluorinated heterocyclic compound of significant interest in
medicinal chemistry and materials science. Its rigid, bicyclic scaffold, composed of a pyrrole
ring fused to a pyridine ring, is a common feature in many biologically active molecules. The
incorporation of a trifluoromethyl (-CFs) group, a powerful electron-withdrawing moiety,
dramatically influences the molecule's electronic properties, lipophilicity, and metabolic stability.

This compound serves as a critical building block in drug discovery, most notably in the
development of kinase inhibitors. For instance, the 1H-pyrrolo[2,3-b]pyridine core is known to
act as a hinge-binder in Fibroblast Growth Factor Receptor (FGFR) inhibitors, and the 5-
trifluoromethyl substituent can form crucial interactions within the ATP-binding site, enhancing
potency.[1]

This technical guide provides a comprehensive analysis of the core physical properties of 5-
(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. It is intended for researchers, medicinal
chemists, and drug development professionals who require a deep, practical understanding of
this compound's behavior for synthesis, formulation, and biological screening. We will delve
into its molecular characteristics, thermal properties, solubility, acidity, and spectroscopic
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signature, providing not just data but also the causality behind these properties and the
experimental protocols to validate them.

Caption: Chemical structure of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine.

Core Molecular and Physical Characteristics

The fundamental properties of a compound dictate its behavior in both chemical and biological
systems. The introduction of the -CFs group to the 7-azaindole scaffold is a strategic chemical
modification designed to modulate these characteristics. The high electronegativity of fluorine
atoms makes the -CFs group strongly electron-withdrawing via the inductive effect, which
deactivates the aromatic ring system towards electrophilic substitution but alters the acidity and
basicity of the heterocyclic nitrogen atoms.

Property Value Source(s)
Molecular Formula CsHsF3N2 [2][3]
Molecular Weight 186.13 g/mol [2][3]

CAS Number 1036027-54-9 [21[4]
Appearance Solid

Calculated LogP 2.5817 [2]

Thermal Properties
Melting Point

The melting point is a critical parameter for assessing purity and understanding the solid-state
properties of a compound, which influences dissolution and formulation. While a precise
experimental melting point for 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is not
consistently reported in publicly available literature, we can infer its likely range and describe a
robust method for its determination.

For context, the parent compound, 7-azaindole, has a melting point of 103-107 °C.[5][6][7] The
addition of a trifluoromethyl group can significantly alter the crystal lattice energy through
changes in molecular symmetry, dipole moment, and intermolecular packing, making direct
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extrapolation unreliable. Another related compound, 5-(trifluoromethyl)indole, melts at 67-70
°C. A derivative, 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, has a much
higher melting point of 211-212 °C, illustrating the strong influence of additional functional
groups.[8]

Causality: The melting point is determined by the strength of intermolecular forces in the crystal
lattice. The -CFs group adds a strong dipole and increases the molecular weight and surface
area, which would be expected to increase van der Waals forces. However, it can also disrupt
favorable Tt-1t stacking or hydrogen bonding networks present in the parent molecule, leading
to a complex effect on the melting point that must be determined experimentally.

Protocol 1: Melting Point Determination by Differential Scanning Calorimetry (DSC)

This protocol provides a definitive method for determining the melting point and assessing the
purity of the sample.

» Calibration: Calibrate the DSC instrument using high-purity standards (e.g., indium, tin) to
ensure temperature and heat flow accuracy.

o Sample Preparation: Accurately weigh 1-3 mg of 5-(trifluoromethyl)-1H-pyrrolo[2,3-
b]pyridine into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an empty,
sealed pan to use as a reference.

 Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell
with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidation.

e Thermal Program:
o Equilibrate the sample at 25 °C.

o Ramp the temperature from 25 °C to a temperature well above the expected melting point
(e.g., 250 °C) at a controlled rate of 10 °C/min.

» Data Analysis: The melting point is determined as the onset temperature of the endothermic
melting peak on the resulting thermogram. The peak area can be used to calculate the
enthalpy of fusion. A sharp melting peak is indicative of high purity.
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Caption: Workflow for Melting Point Determination using DSC.

Boiling Point

For a crystalline solid like 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, the boiling point is
not a relevant physical property under standard atmospheric conditions, as the compound
would likely decompose before boiling. The boiling point of the parent 7-azaindole is reported
as 270 °C, but this should not be extrapolated to the title compound.[5][6]

Solubility Profile
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Solubility is a cornerstone of drug development, impacting absorption, distribution, and
formulation. The lipophilic -CFs group combined with the polar N-H and pyridine nitrogen atoms
gives 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine a mixed-polarity character.

Qualitative Assessment & Causality:

e Aqueous Solubility: Expected to be low. The highly hydrophobic nature of the -CFs group and
the aromatic rings dominate, reducing favorable interactions with water.

» Organic Solubility: Expected to be good in polar aprotic solvents (e.g., DMSO, DMF, THF)
and chlorinated solvents (e.g., DCM, Chloroform), where both dipole-dipole interactions and
van der Waals forces can be accommodated. This is consistent with observations for the
related 5-fluoro-1H-pyrrolo[2,3-b]pyridine.[9]

« Lipophilicity (LogP): The calculated octanol-water partition coefficient (LogP) of 2.58
suggests the compound is significantly more soluble in an organic phase (octanol) than in
water, indicating moderate lipophilicity.[2] This property is crucial for cell membrane
permeability.

Protocol 2: Aqueous Solubility Determination by Shake-Flask Method (OECD 105)

This is the gold-standard method for determining the aqueous solubility of a compound.

Preparation: Prepare a phosphate-buffered saline (PBS) solution at a physiologically relevant
pH (e.g., 7.4).

o Sample Addition: Add an excess amount of solid 5-(trifluoromethyl)-1H-pyrrolo[2,3-
b]pyridine to a known volume of the PBS buffer in a sealed glass vial. The excess solid
ensures that saturation is reached.

» Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient
period (typically 24-48 hours) to ensure equilibrium is reached between the solid and
dissolved states.

» Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15
minutes) to pellet the undissolved solid.
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» Quantification: Carefully remove an aliquot of the clear supernatant. Dilute the aliquot with a
suitable mobile phase and analyze the concentration of the dissolved compound using a
calibrated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method.

o Calculation: The solubility is calculated from the measured concentration and the dilution
factor.

Acidity and Basicity (pKa)

The pKa values of a molecule are critical as they determine its ionization state at different
physiological pH levels, which in turn governs its solubility, permeability, and target binding. 5-
(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is an amphoteric compound with two primary
ionizable sites: the pyridine nitrogen (N7), which is basic, and the pyrrole nitrogen (N1), which
Is weakly acidic.

Neutral Species
(Physiological pH)

+H+ _H+

pKai (N7-H*) = 1-2 -H pKaz (N1-H) = 14-16 | * H*
Protonated Cation Deprotonated Anion
(Acidic pH) (Basic pH)

Click to download full resolution via product page
Caption: lonization equilibria for 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine.

Expertise-Based pKa Estimation: Direct experimental pKa data for this compound is not readily
available. However, we can make an authoritative estimation based on established chemical
principles.

o pKa (Pyridine Nitrogen Basicity): The conjugate acid of the parent 7-azaindole has a pKa of
4.6. The -CFs group is a powerful deactivating (electron-withdrawing) group. Its presence at
the 5-position significantly reduces the electron density on the pyridine nitrogen (N7), making
it a much weaker base. Therefore, the pKa of the conjugate acid is expected to decrease
substantially, likely into the 1-2 range.
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» pKa:z (Pyrrole Nitrogen Acidity): The N-H of the parent pyrrole is very weakly acidic, with a
pKa of ~17. In 7-azaindole, the fused, electron-withdrawing pyridine ring already increases
this acidity. The addition of the strongly electron-withdrawing -CFs group further stabilizes the
resulting pyrrolide anion upon deprotonation. This will increase the acidity of the N-H proton,
lowering its pKa value, likely to the 14-16 range.

Protocol 3: pKa Determination by UV-Metric Titration

This method is ideal for compounds with a chromophore whose UV-Vis spectrum changes with
ionization state.

 Instrument Setup: Use a spectrophotometer equipped with a temperature-controlled cuvette
holder and a pH probe.

o Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.qg.,
methanol). Create a series of buffered solutions covering a wide pH range (e.g., pH 1 to 12).
Add a small, constant amount of the stock solution to each buffer.

e Spectral Acquisition: Record the full UV-Vis spectrum (e.g., 200-400 nm) for the compound in
each buffered solution after temperature equilibration.

o Data Analysis: Plot the absorbance at a wavelength that shows a significant change upon
ionization versus the pH of the solution. The data will form a sigmoidal curve.

e pKa Calculation: The pKa is the pH value at the inflection point of this curve. Sophisticated
software can be used to fit the data to the Henderson-Hasselbalch equation to obtain a
precise pKa value. Repeat the process in a different region of the pH scale to determine the
second pKa.

Spectroscopic Properties

Spectroscopic data provides the definitive structural fingerprint of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of the molecule in solution.
While a published spectrum for this specific compound is not available, the expected chemical
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shifts and couplings can be predicted based on established principles and data from related
structures.[10][11]

e 1H NMR:

o Pyrrole Protons: The N-H proton will appear as a broad singlet far downfield (>11 ppm).
The two protons on the pyrrole ring will appear as doublets or multiplets between 6.5 and
8.0 ppm.

o Pyridine Protons: The two protons on the pyridine ring will be in the aromatic region (8.0-
9.0 ppm). The proton ortho to the -CFs group will likely show splitting due to long-range H-
F coupling.

e 1BC NMR:

o Aromatic carbons will resonate between 100-150 ppm.

o The carbon atom directly attached to the -CFs group will be observed as a characteristic
guartet (due to one-bond C-F coupling, tJCF) with a chemical shift around 120-130 ppm.
The trifluoromethyl carbon itself will also be a quartet.

* 19F NMR:

o This is the most direct way to observe the trifluoromethyl group. A single, sharp singlet is
expected in the range of -60 to -65 ppm (relative to CFCls as an external standard).

Protocol 4: General NMR Sample Preparation and Acquisition

o Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent
(e.g., DMSO-ds or CDCI5) in a standard 5 mm NMR tube. DMSO-ds is often preferred for its
ability to dissolve a wide range of compounds and to clearly resolve N-H protons.

e 1H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical
parameters include a 400 or 500 MHz spectrometer, 16-32 scans, a relaxation delay of 1-2
seconds, and a spectral width covering 0-14 ppm.
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e 13C NMR Acquisition: Acquire a proton-decoupled 13C spectrum. This experiment requires
more scans (e.g., 1024 or more) and a longer relaxation delay.

e 19F NMR Acquisition: Acquire a proton-decoupled *°F spectrum. This is a highly sensitive
nucleus, and a spectrum can be obtained quickly.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental formula.
o Expected Mass: The monoisotopic mass of CsHsFsN2z is 186.0432.

o Expected lonization: Using electrospray ionization in positive mode (ESI+), the compound is
expected to be detected as the protonated molecular ion [M+H]*+ at m/z 187.0510. High-
resolution mass spectrometry (HRMS) can confirm this value to within 5 ppm, validating the
elemental formula.

Conclusion

5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a strategically designed building block
whose physical properties are dominated by the interplay between the aromatic 7-azaindole
core and the powerful electron-withdrawing trifluoromethyl group. Its moderate lipophilicity
(LogP = 2.58), low expected aqueous solubility, and distinct acidic/basic centers (pKai = 1-2,
pKaz = 14-16) are direct consequences of its structure. These parameters are not merely
academic; they are critical determinants of the molecule's behavior in a drug discovery context,
influencing everything from its synthetic handling and purification to its ADME (absorption,
distribution, metabolism, and excretion) profile and target engagement. This guide provides the
foundational data, expert-driven insights, and robust experimental protocols necessary for
scientists to effectively utilize this valuable chemical entity in their research and development
endeavors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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